3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile
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Description
3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and neuroprotective activities. It is speculated that CGA can regulate lipid and glucose metabolism, potentially treating disorders such as cardiovascular disease and diabetes (Naveed et al., 2018).
Glucosinolate Structural Diversity
Glucosinolates (GSLs), characterized by their S-β-d-glucopyrano unit, play a crucial role in plant metabolism and human health. Modern spectroscopic methods have significantly advanced our understanding of GSLs, contributing to the development of organic syntheses that allow for isotopically labeled GSLs and various side chains, highlighting the importance of chemical synthesis in understanding plant-derived compounds (Blažević et al., 2019).
Double Bond Migration in N-Allylic Systems
The review on isomerization of N-allyl compounds catalyzed by transition metal complexes underscores the intricate chemical reactions that can modify molecular structures, offering insights into the potential chemical reactivities of complex organic compounds like "3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile" (Krompiec et al., 2008).
Sulfamic Acid: Eco-friendly Alternative
Sulfamic acid's use in industrial cleaning and as a corrosion inhibitor underscores the role of specific chemical compounds in industrial applications, offering a perspective on how specialized chemicals can have broader implications beyond their immediate research context (Verma & Quraishi, 2022).
Properties
IUPAC Name |
(Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15(2)17-5-9-19(10-6-17)23-14-21(13-22)26(24,25)20-11-7-18(8-12-20)16(3)4/h5-12,14-16,23H,1-4H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYLIXCYZNGHW-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.